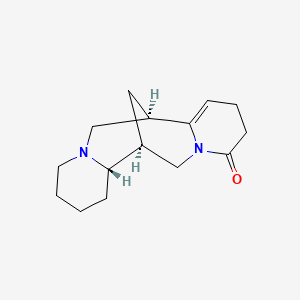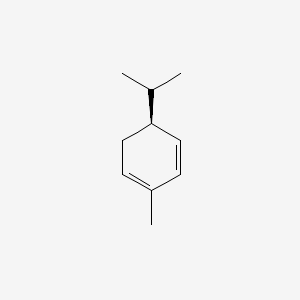
CCRIS 1749
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
CCRIS 1749 is a polycyclic aromatic hydrocarbon (PAH) derivative. This compound is structurally characterized by the presence of an epoxide group and two hydroxyl groups on a tetrahydro-methylated chrysene backbone. PAHs are known for their carcinogenic properties, and their derivatives are often studied for their biological and chemical activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of CCRIS 1749 typically involves multiple steps, starting from chrysene or its derivatives. The process includes:
Hydroxylation: Introduction of hydroxyl groups at specific positions on the chrysene ring.
Epoxidation: Formation of the epoxide ring through the reaction of the hydroxylated intermediate with an oxidizing agent such as m-chloroperbenzoic acid (m-CPBA).
Methylation: Introduction of a methyl group at the 5-position, often using methyl iodide (CH3I) in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization for yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
CCRIS 1749 undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the epoxide group to a diol.
Substitution: Nucleophilic substitution reactions can occur at the epoxide ring, leading to ring-opening products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines or thiols can react with the epoxide under mild conditions.
Major Products
Oxidation: Formation of quinones.
Reduction: Formation of diols.
Substitution: Formation of various ring-opened products depending on the nucleophile used.
Scientific Research Applications
CCRIS 1749 has several applications in scientific research:
Chemistry: Studied for its reactivity and as a model compound for understanding PAH behavior.
Biology: Investigated for its interactions with DNA and proteins, particularly in the context of carcinogenesis.
Medicine: Potential use in studying the mechanisms of cancer development and testing chemopreventive agents.
Industry: Used in the development of materials with specific chemical properties, such as high thermal stability.
Mechanism of Action
The compound exerts its effects primarily through interactions with cellular macromolecules. The epoxide group can form covalent bonds with DNA, leading to mutations and potentially carcinogenesis. The hydroxyl groups can participate in hydrogen bonding and other interactions with proteins and enzymes, affecting their function. The molecular targets include DNA, RNA, and various proteins involved in cell signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Benzo[a]pyrene: Another PAH with similar carcinogenic properties.
Chrysene: The parent compound without the epoxide and hydroxyl groups.
5-Methylchrysene: A methylated derivative of chrysene without the epoxide and hydroxyl groups.
Uniqueness
CCRIS 1749 is unique due to the combination of its epoxide and hydroxyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for studying the mechanisms of PAH-induced carcinogenesis and for developing potential therapeutic agents.
Properties
CAS No. |
81851-67-4 |
|---|---|
Molecular Formula |
C19H16O3 |
Molecular Weight |
292.3 g/mol |
IUPAC Name |
(3S,5R,6R,7S)-10-methyl-4-oxapentacyclo[9.8.0.02,8.03,5.012,17]nonadeca-1(11),2(8),9,12,14,16,18-heptaene-6,7-diol |
InChI |
InChI=1S/C19H16O3/c1-9-8-13-15(18-19(22-18)17(21)16(13)20)12-7-6-10-4-2-3-5-11(10)14(9)12/h2-8,16-21H,1H3/t16-,17+,18-,19+/m0/s1 |
InChI Key |
LMQWCOZFQUNBGM-ZSYWTGECSA-N |
SMILES |
CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4 |
Isomeric SMILES |
CC1=CC2=C([C@H]3[C@H](O3)[C@@H]([C@H]2O)O)C4=C1C5=CC=CC=C5C=C4 |
Canonical SMILES |
CC1=CC2=C(C3C(O3)C(C2O)O)C4=C1C5=CC=CC=C5C=C4 |
Key on ui other cas no. |
111901-42-9 |
Synonyms |
7,8-DETMC 9,10-epoxy-7,8-dihydroxy-7,8,9,10-tetrahydro-5-methylchrysene trans-7,8-dihydroxy-anti-9,10-epoxy-7,8,9,10-tetrahydro-5-methylchrysene |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(1R,5S,6R)-6-(2,4-dihydroxybenzoyl)-5-(2,4-dihydroxyphenyl)-3-methylcyclohex-2-en-1-yl]-1,3,8,10a-tetrahydroxy-5a-(3-methylbut-2-enyl)-[1]benzofuro[3,2-b]chromen-11-one](/img/structure/B1197973.png)










